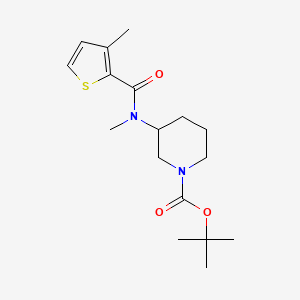![molecular formula C27H23N3O5 B2898858 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 710986-95-1](/img/no-structure.png)
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy
The furan and quinoline moieties within the compound suggest its potential use in photodynamic therapy (PDT) . Compounds with similar structures have been studied for their ability to generate reactive oxygen species when exposed to light . This property can be harnessed to target and destroy cancer cells, making it a valuable research area in oncology.
Organic Synthesis
This compound could serve as a precursor in the synthesis of various heterocyclic compounds . Its structure contains multiple reactive sites that are suitable for further chemical transformations, which can lead to the development of new organic synthesis methodologies .
Photoreactions and Photoproducts
The compound’s structure is conducive to undergoing photoreactions, leading to the formation of various photoproducts. Studying these reactions can provide insights into photochemical processes , which are relevant in fields like environmental chemistry and solar energy conversion .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrazole ring, quinoline ring, and furan ring, followed by the coupling of the three rings to form the final product.", "Starting Materials": [ "2-furanaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylic acid", "acetic anhydride", "sodium acetate", "6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carbaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "ethyl 4-oxobutanoate", "sodium hydride", "acetic acid", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Condensation of 2-furanaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester", "Reaction of 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester with hydrazine hydrate to form 3-(furan-2-yl)-5-methyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester", "Cyclization of 3-(furan-2-yl)-5-methyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester with 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylic acid in the presence of acetic anhydride and sodium acetate to form 4-[3-(furan-2-yl)-5-(4-phenyl-2,6-dimethyl-3,5-pyridinediyl)-3,4-dihydropyrazol-2-yl]-3-oxobutanoic acid ethyl ester", "Reduction of 6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carbaldehyde with sodium hydride and ethyl cyanoacetate to form 6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid ethyl ester", "Condensation of 4-[3-(furan-2-yl)-5-(4-phenyl-2,6-dimethyl-3,5-pyridinediyl)-3,4-dihydropyrazol-2-yl]-3-oxobutanoic acid ethyl ester with 6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid ethyl ester in the presence of triethylamine and N,N-dimethylformamide to form 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid" ] } | |
CAS番号 |
710986-95-1 |
製品名 |
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
分子式 |
C27H23N3O5 |
分子量 |
469.497 |
IUPAC名 |
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H23N3O5/c1-16-9-10-19-18(14-16)25(17-6-3-2-4-7-17)26(27(34)28-19)20-15-21(22-8-5-13-35-22)30(29-20)23(31)11-12-24(32)33/h2-10,13-14,21H,11-12,15H2,1H3,(H,28,34)(H,32,33) |
InChIキー |
UAPUFADEBJNDIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CO5)C(=O)CCC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



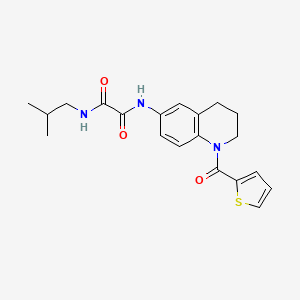
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)
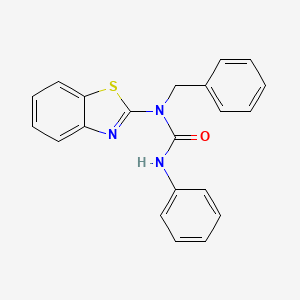
![Ethyl 2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898779.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)
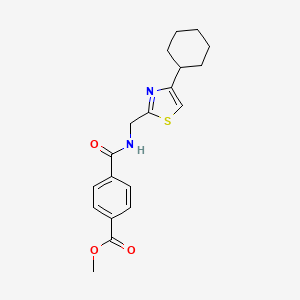
![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)
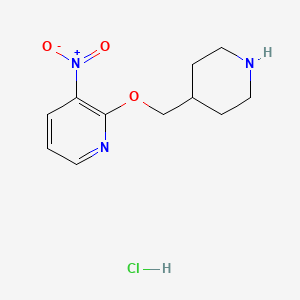
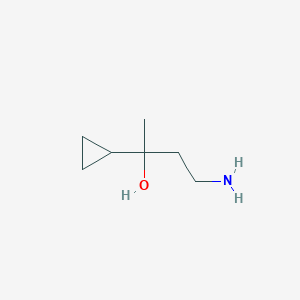
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)
